molecular formula C15H14BrN3O3 B15057740 3-(5-Bromofuran-2-yl)-5-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole

3-(5-Bromofuran-2-yl)-5-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B15057740
M. Wt: 364.19 g/mol
InChI Key: RUQNZDYKKZFSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromofuran-2-yl)-5-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a brominated furan ring and a substituted phenyl ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-5-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Coupling Reactions: The brominated furan and the substituted phenyl ring can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions may target the nitro groups if present.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced derivatives of the phenyl ring.

    Substitution: Substituted derivatives of the furan ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science: It may be used in the synthesis of novel materials with unique properties.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.

Medicine

    Drug Development: The compound may serve as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: It may have potential therapeutic applications in treating various diseases.

Industry

    Agriculture: The compound may be used in the development of agrochemicals.

    Polymers: It may be used in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole may involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromofuran-2-yl)-5-phenyl-1H-1,2,4-triazole
  • 3-(5-Chlorofuran-2-yl)-5-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole
  • 3-(5-Bromofuran-2-yl)-5-(4-methoxyphenyl)-1H-1,2,4-triazole

Uniqueness

  • Substituent Effects : The presence of the ethoxy and methoxy groups on the phenyl ring may impart unique electronic and steric effects.
  • Biological Activity : The specific substitution pattern may result in distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C15H14BrN3O3

Molecular Weight

364.19 g/mol

IUPAC Name

5-(5-bromofuran-2-yl)-3-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C15H14BrN3O3/c1-3-21-12-8-9(4-5-10(12)20-2)14-17-15(19-18-14)11-6-7-13(16)22-11/h4-8H,3H2,1-2H3,(H,17,18,19)

InChI Key

RUQNZDYKKZFSIO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(O3)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.